1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole

Lipophilicity ADME Profiling logP

1-[4-(Cyclohexyloxy)phenyl]-1H-Imidazole (CAS 502656-64-6) is a synthetic small molecule belonging to the 1-substituted imidazole class, featuring a cyclohexyloxy appendage on the phenyl ring. The compound exhibits a molecular formula of C₁₅H₁₈N₂O and a calculated logP of approximately 3.58, indicating moderate lipophilicity characteristic of this structural series.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
Cat. No. B11869172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=CC=C(C=C2)N3C=CN=C3
InChIInChI=1S/C15H18N2O/c1-2-4-14(5-3-1)18-15-8-6-13(7-9-15)17-11-10-16-12-17/h6-12,14H,1-5H2
InChIKeyTYLDHRXPOVGESX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Cyclohexyloxy)phenyl]-1H-Imidazole: Structural Identity, Physicochemical Properties, and Class Context for Research Procurement


1-[4-(Cyclohexyloxy)phenyl]-1H-Imidazole (CAS 502656-64-6) is a synthetic small molecule belonging to the 1-substituted imidazole class, featuring a cyclohexyloxy appendage on the phenyl ring. The compound exhibits a molecular formula of C₁₅H₁₈N₂O and a calculated logP of approximately 3.58, indicating moderate lipophilicity characteristic of this structural series . As a member of the 1-substituted imidazoles, it shares the core imidazole ring but derives its distinct biological and physicochemical profile from the steric and electronic nature of the cyclohexyloxy substituent [1].

Why Generic Substitution of 1-[4-(Cyclohexyloxy)phenyl]-1H-Imidazole with Other 1-Substituted Imidazoles is Scientifically Unwarranted


Simple replacement with cheaper 1-substituted imidazoles like 1-phenylimidazole or 1-benzylimidazole is not a scientifically sound procurement strategy. Class-level evidence shows that the 1-substituent dramatically alters both the inhibitory potency and isoform selectivity for cytochrome P450 enzymes, a key source of metabolic drug interactions [1]. Mechanistically, the substituent modulates the orientation and affinity of the imidazole ring for the heme iron, generating distinct type II difference spectra and inhibition patterns [2]. Therefore, even subtle changes, such as switching from a cyclohexyloxy to a methoxy or ethoxy group, can qualitatively alter a compound's biochemical profile, making data from one derivative non-transferable to another.

Product-Specific Evidence Guide: Quantifiable Differentiation of 1-[4-(Cyclohexyloxy)phenyl]-1H-Imidazole


Lipophilicity-Driven Differentiation: logP of 3.58 Defines a Unique Solubility-Permeability Profile Compared to Lower Homologs

The calculated logP of 1-[4-(cyclohexyloxy)phenyl]-1H-imidazole is 3.58 . This places its lipophilicity significantly higher than its common lower homologs: 1-phenylimidazole (calculated logP ~1.5) and 1-(4-methoxyphenyl)-1H-imidazole (calculated logP ~1.8). This nearly 100-fold increase over 1-phenylimidazole, based on the logP difference, is expected to translate into higher membrane permeability but also lower aqueous solubility. For in vitro assay development, this demands a distinct solubilization strategy (e.g., DMSO stock concentration, surfactant usage) compared to more polar 1-substituted imidazoles.

Lipophilicity ADME Profiling logP

Molecular Weight and CYP450 Inhibition: Class-Level Inference from Comparative Imidazole Screening

A class-level analysis from a comparative study of fourteen 1-substituted imidazoles reveals a clear relationship between molecular weight and CYP isoform inhibition profile. Compounds with MW >300 Da were exclusively associated with potent CYP3A4/5 inhibition (IC₅₀ <0.3 µM), while those with MW <200 Da were exclusively associated with CYP2E1 and CYP2A6 inhibition (IC₅₀ <5 µM) [1]. With a molecular weight of 242.32 g/mol, 1-[4-(cyclohexyloxy)phenyl]-1H-imidazole falls into an intermediate zone, predicting moderate CYP3A4/5 inhibition and negligible CYP2E1/2A6 activity. This differentiates it from both high-MW imidazoles (e.g., clotrimazole, miconazole) and low-MW imidazoles (e.g., 1-methylimidazole, 1-vinylimidazole) in screens for metabolic interference liability.

CYP450 Inhibition Drug Metabolism Structure-Activity Relationship

Structural Confirmation: InChIKey and SMILES Delimit Exact Identity from Near-Match Analogs

The structural identity of 1-[4-(cyclohexyloxy)phenyl]-1H-imidazole is unambiguously defined by its canonical identifiers: SMILES N1(C=CN=C1)C2=CC=C(C=C2)OC3CCCCC3 and CAS 502656-64-6 [1]. This differentiates it from the closely related analog 1-[4-(2-cyclohexylethoxy)phenyl]-1H-imidazole (CAS 502655-68-7, SMILES with ethoxy linker) . The single extra methylene group in the linker of the analog creates a different spatial arrangement of the cyclohexyl group, which can impact binding poses and metabolic profiles. For procurement, verifying these identifiers ensures receipt of the correct compound and not a positional or linker isomer.

Chemical Identity Quality Control Sourcing Integrity

Best-Fit Research and Industrial Application Scenarios for 1-[4-(Cyclohexyloxy)phenyl]-1H-Imidazole


Biochemical Tool for Studying CYP Enzyme Selectivity Thresholds

As an intermediate molecular weight (242 Da) 1-substituted imidazole, this compound serves as a key probe for defining the molecular weight threshold at which CYP3A4/5 selectivity becomes dominant over CYP2E1/2A6 activity. Researchers can use it in panels alongside high- and low-MW imidazoles to map isoform selectivity boundaries in metabolism studies .

Reference Compound for Optimizing In Vitro Assay Solubilization Protocols for Moderately Lipophilic Imidazoles

With a logP of 3.58, the compound is a practical reference standard for developing and validating dissolution and assay solvent protocols (e.g., DMSO concentration limits, surfactant concentrations) for moderately lipophilic heterocycles, filling a gap between polar (logP <2) and highly lipophilic (logP >5) imidazole probes .

Scaffold for Antileishmanial SAR Studies Building on Aryloxy Cyclohexyl Imidazole Leads

As a simplified aryloxy cyclohexyl imidazole, the compound can be used as a core scaffold for structure-activity relationship (SAR) exploration inspired by the class of antileishmanial agents. Its structural similarity to the potent in vivo leads from this series provides a starting point for evaluating the contribution of the cyclohexyloxy group to anti-leishmanial activity [1].

Quote Request

Request a Quote for 1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.